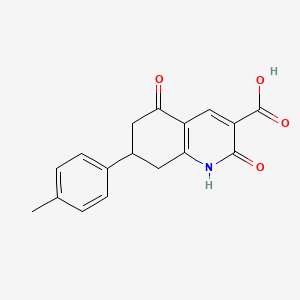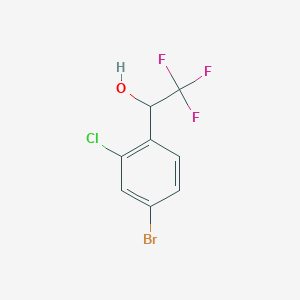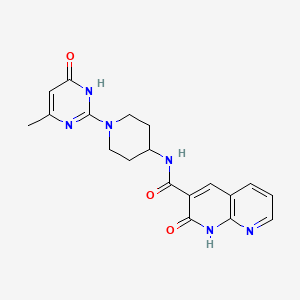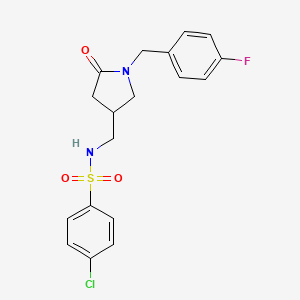
7-(4-Methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds, particularly those within the quinoline and tetrahydroquinoline families, often involves reactions of amino-cyclohexenone with acyl(aroyl)pyruvic acids to obtain derivatives. For instance, methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates were synthesized via this method, highlighting the potential pathways that could be applicable to the compound (Rudenko et al., 2013).
Molecular Structure Analysis
Molecular structure analysis, particularly X-ray structural analysis, is critical for understanding the conformation and stereochemistry of such complex molecules. The structural elucidation of similar compounds has been achieved, providing insights into their 3D arrangements and potential intermolecular interactions, which are crucial for their chemical behavior and biological activity (Rudenko et al., 2012).
Chemical Reactions and Properties
The chemical reactions and properties of these compounds are influenced by their functional groups and molecular structure. For example, the introduction of different substituents can significantly affect their reactivity and interaction with biological targets. Studies on similar molecules have shown a range of antibacterial activities, highlighting the potential pharmaceutical applications of these compounds (Miyamoto et al., 1990).
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, are essential for the practical application and handling of these compounds. Although specific data on "7-(4-Methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid" are not provided, similar studies on related compounds offer valuable insights into how such properties might be predicted or influenced by molecular modifications.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards various reagents, play a crucial role in the compound's applications and its interactions in biological systems. The chemical properties of quinoline derivatives, for instance, have been explored in the context of their potential as antibacterial agents and their interactions with other molecules, which can shed light on the behavior of the compound (H. Miyamoto et al., 1990).
科学的研究の応用
Antitumor and Antimicrobial Properties
- A study explored the antitumor, antimicrobial, and cytotoxic properties of structurally related compounds to the specified chemical, emphasizing the role of peripheral substituents in potentiating biological properties (Boger et al., 1987).
Reactions with Alkylidene Phosphoranes
- Research on 4-(4-Methylphenyl)-2,3-benzoxazin-1-one and its reactions with alkylidene phosphoranes highlights the formation of substituted isoquinolines, which are structurally related to the specified compound (Abdou et al., 2002).
Organotin Carboxylates Synthesis and Antitumor Activities
- A study on organotin carboxylates, including derivatives of related compounds, revealed their complex structures and antitumor activities (Xiao et al., 2019).
Antibacterial Activities of Quinoline Derivatives
- Research on the antibacterial activities of substituted 4-oxoquinoline-3-carboxylic acids, which are structurally similar to the specified compound, indicated potent activity against various bacteria (Miyamoto et al., 1990).
Potential Pharmacophores of Antitumor Antibiotics
- Another study discussed the minimum potent pharmacophores of naturally occurring antitumor antibiotics, related to the structural characteristics of the specified compound (Boger et al., 1987).
Synthesis of Novel Isoquinolone Derivatives
- Research on the synthesis of isoquinolone derivatives related to the specified compound identified novel compounds with potential therapeutic applications (Abdou et al., 2002).
特性
IUPAC Name |
7-(4-methylphenyl)-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-9-2-4-10(5-3-9)11-6-14-12(15(19)7-11)8-13(17(21)22)16(20)18-14/h2-5,8,11H,6-7H2,1H3,(H,18,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSIUBVKCPDWHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3=C(C=C(C(=O)N3)C(=O)O)C(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-3-[1-(4-Bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2498257.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2498258.png)

![N-(4-ethylphenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2498260.png)


![2-{[4-(4-Methylbenzenesulfonyl)-5-(morpholin-4-yl)-1,3-thiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B2498266.png)
![1-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)azetidine-3-carboxamide](/img/structure/B2498269.png)

![(S)-2-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)pyrrolidine hydrochloride](/img/no-structure.png)
![Ethyl 3-chloro-6-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2498272.png)

